molecular formula C5H13ClN2O2S B2917932 (R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride CAS No. 2171282-66-7

(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride

Cat. No.: B2917932
CAS No.: 2171282-66-7
M. Wt: 200.68
InChI Key: WXWOOXPQEVAIDA-NUBCRITNSA-N
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Description

(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O2S and its molecular weight is 200.68. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

(R)-Pyrrolidin-2-ylmethanesulfonamide hydrochloride is utilized in organic synthesis, particularly in catalysis. For example, it has been involved in the development of cobalt(ii) complexes that exhibit subtle variations in coordination geometry, affecting their magnetic properties. Such compounds have potential applications in magnetic materials and molecular magnetism (Tao Wu et al., 2019).

Green Chemistry

In green chemistry, this compound has been used to promote environmentally friendly reactions. A notable example is its role in the on-water pyrrolidine-mediated domino synthesis of 2-iminoisatins, showcasing a sustainable approach to synthesizing complex organic molecules (Sveva Pelliccia et al., 2018).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for their biological activities. For instance, the synthesis and antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been studied, highlighting the importance of stereochemistry in drug design (Zhixu Zhou et al., 2015).

Enzyme Inhibition

This compound derivatives have also been investigated for their role as enzyme inhibitors. Research on sulfonamide-based hybrid compounds has shown that they can exhibit a wide range of pharmacological activities, including enzyme inhibition, which is crucial for developing new therapeutics (Reihane Ghomashi et al., 2022).

Chemical Kinetics and Mechanism Studies

The compound has been used in studies focusing on chemical kinetics and reaction mechanisms. For instance, investigations into the kinetics of ligand substitution in pyridinium-derived N-heterocyclic carbene complexes of platinum provide insights into the nature and magnitude of trans-labilizing abilities of ligands, which are fundamental in catalysis and organometallic chemistry (J. Owen et al., 2004).

Properties

IUPAC Name

[(2R)-pyrrolidin-2-yl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWOOXPQEVAIDA-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CS(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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